molecular formula C21H26O4 B14289719 5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole CAS No. 129684-08-8

5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole

Cat. No.: B14289719
CAS No.: 129684-08-8
M. Wt: 342.4 g/mol
InChI Key: ZANBLNRUVUOABN-UHFFFAOYSA-N
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Description

5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole is an organic compound with the molecular formula C21H26O4 It is characterized by a benzodioxole ring fused with a dimethoxyphenyl group and a dimethylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable electrophiles.

    Formation of the Dimethylbutyl Chain: The dimethylbutyl chain can be synthesized through alkylation reactions, where appropriate alkyl halides react with the benzodioxole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines.

Scientific Research Applications

5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the side chain structure.

    Dimethoxyamphetamine: Contains similar methoxy groups but has an amphetamine backbone.

Uniqueness

5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole is unique due to its specific combination of a benzodioxole ring, dimethoxyphenyl group, and dimethylbutyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

129684-08-8

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

5-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,3-benzodioxole

InChI

InChI=1S/C21H26O4/c1-14(9-16-5-7-18(22-3)20(11-16)23-4)15(2)10-17-6-8-19-21(12-17)25-13-24-19/h5-8,11-12,14-15H,9-10,13H2,1-4H3

InChI Key

ZANBLNRUVUOABN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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